Thalidomide-O-PEG5-Tosyl
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Overview
Description
Thalidomide-O-PEG5-Tosyl is a compound that integrates the properties of thalidomide, a polyethylene glycol (PEG) chain with five ethylene oxide (EO) repeating units (PEG5), and a tosylate (p-toluenesulfonate) functional group . This compound is primarily used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach in drug discovery and development .
Preparation Methods
The synthesis of Thalidomide-O-PEG5-Tosyl involves several steps:
Thalidomide Synthesis: Thalidomide is synthesized through a series of reactions starting from phthalic anhydride and L-glutamic acid.
PEGylation: The PEG chain is introduced by reacting thalidomide with a PEG derivative, typically under basic conditions.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity .
Chemical Reactions Analysis
Thalidomide-O-PEG5-Tosyl undergoes several types of chemical reactions:
Substitution Reactions: The tosylate group is a good leaving group, making the compound reactive towards nucleophiles such as amines and hydroxyl-containing molecules
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the tosylate group.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions . Major products formed include the corresponding substituted thalidomide derivatives and hydrolyzed products .
Scientific Research Applications
Thalidomide-O-PEG5-Tosyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms
Biology: The compound is used in PROTAC technology to target specific proteins for degradation, aiding in the study of protein function and regulation
Medicine: This compound is explored for its potential in drug development, particularly in targeting diseases like cancer and inflammatory conditions
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG5-Tosyl involves its role in PROTAC technology. The thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the recruitment of the target protein to the E3 ligase, resulting in its ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective degradation of specific proteins, making it a powerful tool in drug discovery and development .
Comparison with Similar Compounds
Thalidomide-O-PEG5-Tosyl can be compared with other similar compounds used in PROTAC technology:
Thalidomide: The parent compound, used for its immunomodulatory and anti-angiogenic properties
Lenalidomide and Pomalidomide: These are analogs of thalidomide with improved efficacy and reduced side effects
Thalidomide-O-PEG3-Tosyl: A similar compound with a shorter PEG chain, which may affect its solubility and reactivity
This compound is unique due to its longer PEG chain, which can enhance its solubility and bioavailability, making it a valuable tool in PROTAC technology .
Properties
Molecular Formula |
C30H36N2O12S |
---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H36N2O12S/c1-21-5-7-22(8-6-21)45(37,38)44-20-18-42-16-14-40-12-11-39-13-15-41-17-19-43-25-4-2-3-23-27(25)30(36)32(29(23)35)24-9-10-26(33)31-28(24)34/h2-8,24H,9-20H2,1H3,(H,31,33,34) |
InChI Key |
JMGZBYJZCMGZII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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